7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one is a complex chemical compound with a molecular formula of C20H21N5O6 and a molecular weight of 427.41 g/mol . This compound is notable for its unique structure, which includes a benzoxazinone core and nitrophenyl groups, making it a subject of interest in various scientific research fields, particularly in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps, starting with the preparation of the benzoxazinone core. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazino and benzoxazinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, organic solvents like dichloromethane, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields corresponding amines, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl groups may play a role in binding to active sites, while the benzoxazinone core can modulate the compound’s overall activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
7-nitro-2-{2-[4-(4-aminophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one: Similar structure but with amino groups instead of nitro groups.
7-nitro-2-{2-[4-(4-methylphenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one: Similar structure but with methyl groups instead of nitro groups.
Uniqueness
The presence of nitro groups in 7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one imparts unique chemical and biological properties, such as increased reactivity and potential for specific biological interactions. This makes it distinct from its analogs with different substituents .
Properties
IUPAC Name |
7-nitro-2-[2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl]-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O6/c26-20-18(31-19-13-16(25(29)30)5-6-17(19)21-20)7-8-22-9-11-23(12-10-22)14-1-3-15(4-2-14)24(27)28/h1-6,13,18H,7-12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVPMVROJCJXLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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